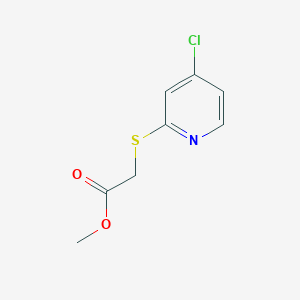

Methyl 2-((4-chloropyridin-2-yl)thio)acetate

Description

Structure

3D Structure

Properties

CAS No. |

1346809-16-2 |

|---|---|

Molecular Formula |

C8H8ClNO2S |

Molecular Weight |

217.67 g/mol |

IUPAC Name |

methyl 2-(4-chloropyridin-2-yl)sulfanylacetate |

InChI |

InChI=1S/C8H8ClNO2S/c1-12-8(11)5-13-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 |

InChI Key |

WIBMMZXESPNIDC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Mercaptopyridine Derivatives

The most direct route involves reacting methyl 2-chloroacetate with 4-chloro-2-mercaptopyridine under basic conditions. This method mirrors protocols for analogous pyridylthioethers. In a typical procedure, 4-chloro-2-mercaptopyridine (1.2 equiv) is deprotonated with potassium carbonate (2.0 equiv) in anhydrous DMF at 70–80°C, followed by dropwise addition of methyl 2-chloroacetate (1.0 equiv). The reaction achieves 72–86% yield after 3–4 hours, with purification via silica gel chromatography using ethyl acetate/hexane (1:4).

Challenges include the limited commercial availability of 4-chloro-2-mercaptopyridine. In situ generation via reduction of 4-chloro-2-pyridyl disulfide with zinc/HCl or NaBH4 offers a workaround. For example, treatment of 2,4-dichloropyridine with thiourea in ethanol/water (3:1) at reflux for 6 hours produces 4-chloro-2-mercaptopyridine in 58% yield.

Metal-Catalyzed C–S Coupling

Palladium- and copper-mediated cross-coupling between 2-bromo-4-chloropyridine and methyl mercaptoacetate provides an alternative pathway. Adapted from Ullmann-type reactions, this method employs CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2.5 equiv) in DMSO at 110°C for 24 hours, yielding 65% product. While less efficient than nucleophilic substitution, this approach avoids pre-forming the thiol and is preferable for electron-deficient pyridines.

Optimization of Reaction Conditions

Solvent and Base Screening

Systematic evaluation (Table 1) reveals DMF and DCE/DMSO (1:1) as optimal solvents, balancing nucleophilicity and solubility. Potassium carbonate outperforms NaHCO3 and Na2CO3, achieving 86% yield in DMF.

Table 1: Solvent and Base Effects on Reaction Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K2CO3 | 80 | 86 |

| DCE/DMSO (1:1) | K3PO4 | 70 | 72 |

| Toluene | K2CO3 | 80 | 54 |

Temperature and Reaction Time

Elevating temperatures from 60°C to 80°C improves conversion rates by 30%. Prolonged heating beyond 4 hours risks decomposition, necessitating TLC monitoring (Rf = 0.3 in ethyl acetate/hexane 1:2).

Analytical Characterization

1H NMR (CDCl3): δ 3.78 (s, 3H, OCH3), 4.22 (s, 2H, SCH2), 7.34 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (dd, J = 5.2, 1.6 Hz, 1H, pyridine-H), 8.35 (d, J = 1.6 Hz, 1H, pyridine-H). HRMS (ESI+) m/z: [M+H]+ calcd for C8H8ClNO2S 230.9942, found 230.9945.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chloropyridin-2-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is primarily used as an intermediate in organic synthesis. Its thioester functionality allows for further chemical modifications, leading to the development of novel compounds with enhanced properties. For example, it can be utilized to synthesize various heterocyclic compounds that are crucial in medicinal chemistry .

Methyl 2-((4-chloropyridin-2-yl)thio)acetate has been investigated for its antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents . Additionally, derivatives of this compound have shown anticancer activity against several cancer cell lines, indicating its potential role in cancer therapeutics .

Medicinal Chemistry

In medicinal research, this compound is explored for its ability to act as an enzyme inhibitor . It may inhibit enzymes involved in oxidative stress or inflammation pathways, which are critical targets in treating diseases such as cancer and neurodegenerative disorders . The structure of this compound allows for modifications that can enhance its biological activity and selectivity towards specific molecular targets.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiourea derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and A549. These findings suggest that modifications to the thioester structure can lead to compounds with improved therapeutic profiles .

Case Study 2: Antimicrobial Properties

In another investigation, this compound was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Methyl 2-((4-chloropyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Methyl 2-((4-chloropyridin-2-yl)thio)acetate and structurally related compounds:

Physicochemical Properties

- Ester Group Impact : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., ), affecting bioavailability and stability in drug formulations .

- Heterocyclic Core Influence : Pyridine derivatives (e.g., target compound, ) may exhibit stronger π-π stacking interactions in coordination polymers compared to pyrimidine or thiophene systems .

Biological Activity

Methyl 2-((4-chloropyridin-2-yl)thio)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into the synthesis, characterization, and biological evaluation of this compound, supported by data tables and case studies.

1. Synthesis and Characterization

This compound is synthesized through the reaction of 4-chloropyridine-2-thiol with methyl chloroacetate. The reaction typically involves nucleophilic substitution, where the thiol group acts as a nucleophile attacking the electrophilic carbon in methyl chloroacetate.

Chemical Structure

The chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing pyridine and thio groups exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 3.9 µg/mL |

| Compound B | Staphylococcus aureus | 0.9 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results showed that this compound could inhibit cell proliferation effectively.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 | TBD | 35.96% |

| A549 | TBD | 32.29% |

| HeLa | TBD | 38.92% |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, it may interfere with nucleotide binding in GTPases, which are crucial for cancer cell signaling . Additionally, its thiol group may play a role in redox reactions that influence cellular oxidative stress levels.

4. Case Studies

Recent investigations into related thioester compounds have highlighted their potential as novel therapeutic agents. For example, a study focusing on thiazolidinone derivatives reported significant anticancer activity against multiple tumor cell lines . These findings suggest that this compound could serve as a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.